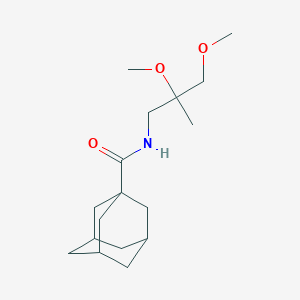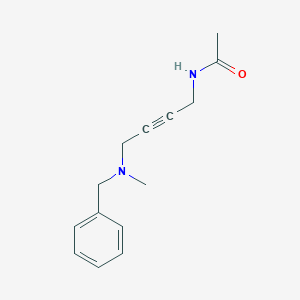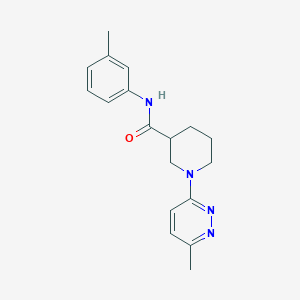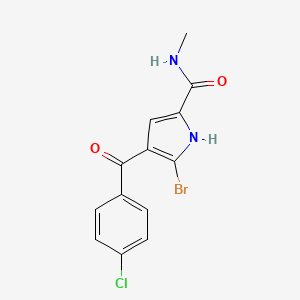
5-bromo-4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the bromine and chlorine atoms, and the formation of the amide linkage. This could involve techniques such as nucleophilic substitution, condensation reactions, and perhaps even a form of free radical bromination .Wissenschaftliche Forschungsanwendungen
Bromination Techniques and Substrate Control
A study by Gao et al. (2018) explored the regioselective bromination of pyrroles, which could potentially apply to compounds like 5-bromo-4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide. They found that electrophilic bromination typically results in a mix of 4- and 5-brominated species, but their method favored the 5-position predominantly (Gao et al., 2018).
Synthesis and Characterization Techniques
The synthesis and characterization of similar compounds have been described in various studies. For instance, Anuradha et al. (2014) detailed the synthesis and crystal structure of a related compound, providing insights into the structural aspects that could be relevant to the synthesis of 5-bromo-4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide (Anuradha et al., 2014).
Bioevaluation and Antimicrobial Applications
Research focusing on the biological activity of pyrrole derivatives has revealed potential antimicrobial applications. A study published in 2020 examined derivatives of pyrrole for their antimicrobial properties, which suggests that compounds like 5-bromo-4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide could have similar applications (Biointerface Research in Applied Chemistry, 2020).
Antiproliferative and Antiviral Applications
Compounds related to the structure of 5-bromo-4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide have also been investigated for their antiproliferative and antiviral activities. Swayze et al. (1992) explored derivatives of pyrrolo[2,3-d]pyrimidine for these purposes, highlighting the potential of pyrrole compounds in therapeutic applications (Swayze et al., 1992).
Chemical Synthesis and Efficiency
Studies on the efficient synthesis of pyrrole derivatives provide insights into methods that could be applied to 5-bromo-4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide. For instance, Hirokawa et al. (2000) described an efficient synthesis process for a pyrrole derivative, which may offer guidance for the synthesis of similar compounds (Hirokawa et al., 2000).
Potential in Pesticidal Activities
Research on the use of pyrrole derivatives in pesticides indicates that compounds like 5-bromo-4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide could potentially be used in this field. Liu et al. (2018) synthesized novel anthranilic diamide derivatives containing pyrrole and assessed their insecticidal and fungicidal activities (Liu et al., 2018).
Eigenschaften
IUPAC Name |
5-bromo-4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O2/c1-16-13(19)10-6-9(12(14)17-10)11(18)7-2-4-8(15)5-3-7/h2-6,17H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNZURLLCOVYRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(N1)Br)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328393 |
Source


|
| Record name | 5-bromo-4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666120 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-bromo-4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide | |
CAS RN |
338394-77-7 |
Source


|
| Record name | 5-bromo-4-(4-chlorobenzoyl)-N-methyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2814185.png)

![2,4-Diphenyl-1-(2-pyridinyl)-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate](/img/structure/B2814187.png)
![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2814189.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B2814190.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2814192.png)
![7-cyclopropyl-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2814193.png)
![1-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2814195.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonylpiperazine](/img/structure/B2814197.png)
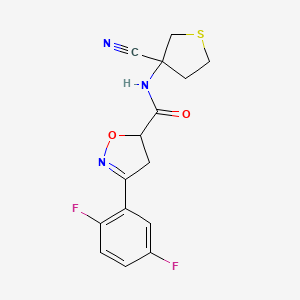
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2814205.png)
